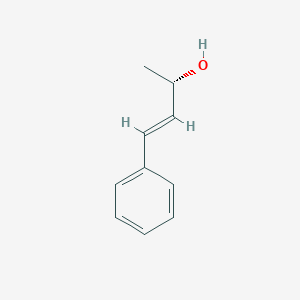
(2-chloro-1-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-1-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-chloro-1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1-phenylethyl)benzene typically involves the reaction of benzyl chloride with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via the formation of a Grignard intermediate, which then reacts with benzyl chloride to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, this compound can be produced through the chlorination of ethylbenzene followed by Friedel-Crafts alkylation. The chlorination step involves the reaction of ethylbenzene with chlorine gas in the presence of a catalyst, such as ferric chloride, to form 2-chloroethylbenzene. This intermediate is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce this compound.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-1-phenylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: The major products include benzophenone or benzoic acid derivatives.
Reduction: The major products are phenylethanol or ethylbenzene derivatives.
Substitution: The major products depend on the nucleophile used, such as phenylethanol (with hydroxide) or phenylethylamine (with ammonia).
Scientific Research Applications
(2-chloro-1-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2-chloro-1-phenylethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent on the benzene ring.
Ethylbenzene: An aromatic compound with an ethyl group attached to the benzene ring.
Phenylethylamine: An aromatic compound with an amine group attached to the ethyl side chain.
Uniqueness
(2-chloro-1-phenylethyl)benzene is unique due to the presence of both a chlorine atom and a phenylethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
5216-46-6 |
|---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



